Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate
説明
特性
IUPAC Name |
ethyl 4-oxo-4-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]amino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-2-21-14(20)9-8-12(19)16-15-18-17-13(23-15)10-22-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXHITPGYOMMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=NN=C(O1)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the phenoxymethyl group: This step involves the reaction of the oxadiazole intermediate with a phenoxymethyl halide in the presence of a base.
Esterification: The final step involves the esterification of the resulting compound with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: The phenoxymethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Anticancer Activity
Research has highlighted the potential of compounds containing the oxadiazole ring in anticancer therapy. Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate is believed to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .
Antidiabetic Properties
The compound has also been investigated for its potential in managing diabetes. In vivo studies on diabetic models have demonstrated that derivatives of oxadiazoles can significantly reduce blood glucose levels, suggesting their utility as therapeutic agents for diabetes management . The mechanisms may involve enhancing insulin sensitivity or modulating lipid metabolism.
Antimicrobial Activity
The oxadiazole derivatives have shown promising antimicrobial properties against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of oxadiazole derivatives, it was found that specific compounds exhibited significant cytotoxicity against glioblastoma cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .
Case Study 2: Antidiabetic Activity
Another study focused on the antidiabetic effects of oxadiazole derivatives in genetically modified Drosophila melanogaster models. The results indicated a marked reduction in glucose levels among treated groups, demonstrating the compound's potential as an anti-diabetic agent .
作用機序
The mechanism of action of ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring and phenoxymethyl group may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares the target compound with two structurally related analogs from recent literature:
Key Observations:
Heterocyclic Core: The 1,3,4-oxadiazole in the target compound is electron-deficient and rigid, favoring π-π stacking interactions. The phenoxymethyl substituent in the target compound enhances lipophilicity compared to the hydroxyethyl group in or the benzyloxy group in .
Synthetic Pathways :
- The target compound’s synthesis likely involves cyclization of a thiosemicarbazide intermediate, a common route for 1,3,4-oxadiazoles. In contrast, employs Schiff base formation (imine linkage) under mild acidic conditions , and uses alkylation with a bromoester under basic catalysis .
Physicochemical Properties :
Structural Characterization Techniques
For example, the oxadiazole’s planarity might contrast with the bent conformation of ’s benzimidazole or the puckered pyrrole in .
生物活性
Ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising an ethyl ester linked to an oxadiazole moiety. The molecular formula is , and it possesses notable functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate exhibits significant antimicrobial properties against various bacterial strains.
- Antiparasitic Effects : Research suggests potential efficacy against protozoan parasites, similar to other compounds in its class.
- Antitumor Activity : There is emerging evidence that this compound may inhibit cancer cell proliferation through various pathways.
The mechanisms underlying the biological activities of ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate involve:
- Inhibition of Enzymatic Activity : The compound may act by inhibiting specific enzymes critical for microbial survival.
- Interference with DNA Synthesis : Similar to other oxadiazole derivatives, it could disrupt nucleic acid synthesis in target organisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values below 50 µg/mL. |
| Study 2 | Showed promising results in vitro against Leishmania species, with IC50 values comparable to established treatments. |
| Study 3 | Investigated the cytotoxic effects on cancer cell lines, revealing a dose-dependent inhibition of cell growth with an IC50 value of approximately 20 µM. |
Pharmacokinetics
Understanding the pharmacokinetics of ethyl 4-oxo-4-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)amino)butanoate is crucial for assessing its therapeutic potential:
- Absorption : The compound is expected to have good oral bioavailability due to its ester functional group.
- Metabolism : Initial metabolic studies suggest hepatic metabolism may play a significant role in its bioactivity.
- Excretion : Renal excretion is likely, necessitating further studies on its pharmacodynamics.
Q & A
Q. Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction homogeneity .
- Catalysts : Use of triethylamine or DMAP enhances coupling efficiency .
- Temperature : Controlled heating (60–80°C) minimizes side reactions .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | EDC/HOBt, DMF, RT | 65–75 | |
| 2 | POCl₃, reflux | 70–80 |
What analytical techniques are critical for confirming the structural integrity of this compound?
Basic Research Question
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., oxadiazole C=N at ~160 ppm, ester carbonyl at ~170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm error .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., ester C=O at ~1720 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles (e.g., oxadiazole ring planarity) .
Q. Methodological Insight :
- SAR Studies : Modify substituents on the oxadiazole (e.g., phenoxymethyl vs. halogenated aryl) to assess potency shifts. Use in vitro enzyme assays (IC₅₀) and molecular docking .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Advanced Research Question
Contradictions may arise from:
Q. Example Cross-Validation :
| Derivative | IC₅₀ (μM) | Assay Type | Reference |
|---|---|---|---|
| Phenoxymethyl | 0.8 | Kinase X | |
| Chlorophenyl | 1.2 | Kinase X |
What strategies are effective for designing bioactive derivatives of this compound?
Advanced Research Question
- Functional Group Modifications :
- Synthetic Routes :
Q. Example Derivative Synthesis :
| Modification | Method | Yield (%) | Reference |
|---|---|---|---|
| Thioether | Method D (NaSH) | 76 | |
| Trifluoromethyl | Ullmann Coupling | 60 |
How can computational methods complement experimental studies for this compound?
Advanced Research Question
- Molecular Docking : Predict binding modes with targets (e.g., using AutoDock Vina) .
- ADMET Prediction : Software like SwissADME estimates pharmacokinetic properties (e.g., BBB permeability) .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
What are the stability considerations for this compound under laboratory conditions?
Basic Research Question
- Storage : Store at –20°C in anhydrous DMSO or sealed containers to prevent hydrolysis .
- Light Sensitivity : Protect from UV exposure to avoid oxadiazole ring degradation .
- pH Stability : Avoid strongly acidic/basic conditions (pH 6–8 recommended) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
